4-Chlorobutanal 4-Chlorobutanal
Brand Name: Vulcanchem
CAS No.: 6139-84-0
VCID: VC1972392
InChI: InChI=1S/C4H7ClO/c5-3-1-2-4-6/h4H,1-3H2
SMILES: C(CC=O)CCl
Molecular Formula: C4H7ClO
Molecular Weight: 106.55 g/mol

4-Chlorobutanal

CAS No.: 6139-84-0

Cat. No.: VC1972392

Molecular Formula: C4H7ClO

Molecular Weight: 106.55 g/mol

* For research use only. Not for human or veterinary use.

4-Chlorobutanal - 6139-84-0

Specification

CAS No. 6139-84-0
Molecular Formula C4H7ClO
Molecular Weight 106.55 g/mol
IUPAC Name 4-chlorobutanal
Standard InChI InChI=1S/C4H7ClO/c5-3-1-2-4-6/h4H,1-3H2
Standard InChI Key DOQLCJMCQWQQHK-UHFFFAOYSA-N
SMILES C(CC=O)CCl
Canonical SMILES C(CC=O)CCl

Introduction

Physical and Chemical Properties

4-Chlorobutanal is a colorless liquid with a penetrating odor . It exhibits the following physical and chemical properties:

PropertyValueSource
Molecular Weight106.55 g/mol
Density1.1060 g/mL
Boiling Point~118.37°C (estimate)
Refractive Index1.4466 (estimate)
AppearanceColorless liquid

According to historical research by Moore (1947), 4-chlorobutanal has a boiling point of 60°C at 13mm pressure with a density (D₁₆) of 1.107 and a refractive index (n²⁰) of 1.44662 .

The compound readily forms several derivatives that are useful for its identification:

  • p-nitrophenylhydrazone (melting point: 110°C)

  • 2,4-dinitrophenylhydrazone (melting point: 134-136°C)

  • oxime (melting point: 74.5°C)

Synthesis Methods

Historical Synthesis

4-Chlorobutanal was first reported in 1942 by Paul, who prepared the compound from tetrahydrofurfuryl alcohol . The synthesis pathway involved:

  • Opening the ring of tetrahydrofurfuryl alcohol by reacting with acetylchloride

  • Yielding 5-chloro-1,2-pentanediaoetate

  • Hydrolyzing with barium hydroxide to form 5-chloro-1,2-pentanediol

  • Oxidizing with lead tetraacetate to produce 4-chlorobutanal

Modern Synthesis Approaches

A patented process developed for the production of 4-chloro-butanals involves:

  • Reacting 1,1-dimethoxy-4-hydroxy-butane at temperatures between -20°C and +80°C

  • Using 0.1 to 20 times the molar amount of triphenylphosphine

  • Adding 1.0 to 10-fold molar amount of carbon tetrachloride

  • Hydrolyzing the resulting 1,1-dimethoxy-4-chlorobutanal in acid medium

This reaction is preferably carried out at temperatures between +20°C and +70°C, with triphenylphosphine in 1 to 2-fold molar amounts and carbon tetrachloride in 1 to 10-fold molar amounts .

Stephen Reduction Method

The Stephen Reduction method has been explored for aldehyde synthesis, including 4-chlorobutanal. This approach involves:

  • Using trimethylenechlorobromide with ethyl alcohol

  • Refluxing for one and a half hours

  • Adding water and collecting the gamma-chlorobutyronitrile in chloroform

  • Washing with calcium chloride solution

  • Drying over fused calcium chloride and distilling

Chemical Reactions

4-Chlorobutanal participates in numerous chemical reactions due to its reactive aldehyde group and the presence of the chlorine atom.

Aldehyde Reactions

The aldehyde group allows 4-chlorobutanal to participate in various condensation reactions:

  • Aldol condensations

  • Reductive aminations

  • Formation of diverse organic compounds

Fischer Indole Synthesis

A prominent application involves the Fischer indole synthesis, a classical method for synthesizing indole derivatives. In this reaction:

  • 4-Chlorobutanal serves as a key precursor

  • It reacts with hydrazine and an aromatic amine

  • The reaction forms the desired indole ring structure

Protection Reactions

4-Chlorobutanal can be converted into acetals, which serve as:

  • Stable protecting groups for the aldehyde functionality

  • Manipulable groups under specific conditions to regenerate the original aldehyde

  • Control elements for the reactivity of the aldehyde group during multi-step syntheses

Other Reactions

Other significant reactions include:

  • Oxidation to form 4-chlorobutyric acid

  • Polymerization under the influence of heat

  • Rearrangement of the oxime derivative to 4-chlorobutyramide

Applications

Organic Synthesis

4-Chlorobutanal serves as a versatile building block in organic synthesis, particularly for:

  • Construction of complex molecules

  • Formation of indole derivatives crucial for pharmaceuticals

  • Multi-step syntheses requiring protected aldehyde groups

Chemical Precursor

The compound functions as an important precursor for various chemical transformations:

  • Production of 4-chlorobutanal diethyl acetal (CAS: 6139-83-9)

  • Synthesis of specialized pharmaceutical intermediates

  • Development of agricultural chemicals

Analytical Detection Methods

Analysis of 4-chlorobutanal and related compounds typically employs specialized techniques:

  • Gas chromatography-mass spectrometry (GC-MS) serves as a standard method

  • Spectrophotometric monitoring using Reichardt's dye has been explored for detecting alkylating agents, including chlorinated compounds

A notable study by Corrigan et al. (2009) demonstrated the reaction between Reichardt's dye and alkylating agents such as 4-chloro-1-butanol could be monitored spectrophotometrically at specific wavelengths (618 nm in acetonitrile and 624 nm in N,N-dimethylformamide) .

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